BIIB028

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BIIB028 is a selective inhibitor of heat shock protein 90, designed as a prodrug to enhance its pharmacokinetic properties. It is an optimized version of BIIB021, aiming to achieve antitumor efficacy with lower doses. Heat shock proteins, particularly HSP90, play critical roles in cellular stress responses and are involved in the stabilization and activation of various client proteins that are crucial for tumor survival and proliferation . BIIB028 targets the ATP-binding site of HSP90, disrupting its chaperone function and leading to the degradation of client proteins associated with cancer progression .

The primary chemical reaction involving BIIB028 is its interaction with the ATP-binding site of HSP90. Upon binding, BIIB028 undergoes conformational changes that inhibit the ATPase activity of HSP90. This inhibition prevents the proper folding and stabilization of client proteins, leading to their degradation via proteasomal pathways . The mechanism can be summarized as follows:

- Binding: BIIB028 binds to the ATP-binding site of HSP90.

- Inhibition: This binding inhibits ATP hydrolysis, essential for HSP90's chaperone function.

- Degradation: Client proteins fail to fold correctly and are targeted for degradation.

BIIB028 exhibits significant biological activity against various cancer types by inhibiting HSP90. In preclinical studies, it has shown efficacy in reducing tumor growth and promoting apoptosis in cancer cells through the destabilization of multiple oncogenic client proteins . Clinical trials have indicated that BIIB028 is well-tolerated and can lead to prolonged stable disease in some patients, highlighting its potential as a therapeutic agent in oncology .

The synthesis of BIIB028 involves several steps focusing on optimizing its structure for enhanced bioavailability and potency. The synthetic route generally includes:

- Starting Materials: Selection of appropriate precursors that can be modified to form the core structure of BIIB028.

- Functionalization: Introduction of functional groups that enhance binding affinity to the HSP90 ATP-binding site.

- Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Specific details about the synthetic pathway are proprietary but typically involve standard organic synthesis techniques .

Interaction studies have demonstrated that BIIB028 effectively disrupts the interaction between HSP90 and its client proteins. These studies often utilize techniques such as:

- Surface Plasmon Resonance: To measure binding affinities.

- Cell Viability Assays: To assess the impact on cancer cell lines.

- Western Blotting: To analyze the levels of specific client proteins post-treatment.

Results indicate that BIIB028 significantly reduces the levels of several oncogenic proteins, confirming its mechanism of action as an HSP90 inhibitor .

Several compounds share structural or functional similarities with BIIB028, particularly within the class of HSP90 inhibitors. Here are a few notable examples:

BIIB028 stands out due to its optimized pharmacokinetics and improved efficacy at lower doses compared to its predecessor, making it a promising candidate in cancer therapy.

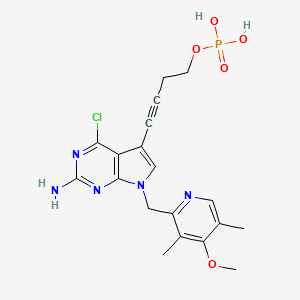

The retrosynthetic analysis of BIIB028 reveals a sophisticated approach to constructing this heat shock protein 90 inhibitor prodrug. BIIB028, chemically known as 4-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo[2,3-d]pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate, represents a phosphate prodrug of the active metabolite CF2772 [1]. The molecular formula C₁₉H₂₁ClN₅O₅P with a molecular weight of 465.8 g/mol indicates a complex heterocyclic structure requiring strategic synthetic planning [1].

The retrosynthetic disconnection strategy for BIIB028 involves three primary synthetic fragments: the pyrrolo[2,3-d]pyrimidine core, the substituted pyridylmethyl side chain, and the phosphorylated butynyl linker [1]. The key retrosynthetic cuts reveal that the compound can be traced back to simpler precursors through strategic bond formations [5]. The N-terminal ATP-binding domain targeting capability emerges from the specific geometric arrangement of these fragments, particularly the pyrrolo[2,3-d]pyrimidine scaffold that provides the essential binding interactions [5].

Advanced retrosynthetic analysis demonstrates that the construction requires careful consideration of functional group compatibility and protecting group strategies [7]. Modern retrosynthesis tools have shown that while existing methodologies can effectively replicate known routes in familiar chemical spaces, they tend to fail in less explored regions, necessitating novel approaches for compounds like BIIB028 [7]. The retrosynthetic pathway optimization involves identifying critical process parameters that affect both yield and selectivity throughout the synthetic sequence [8].

Key Synthetic Pathways for the Core Pyrrolo[2,3-d]Pyrimidine Scaffold

The synthesis of the pyrrolo[2,3-d]pyrimidine core represents a fundamental challenge in heterocyclic chemistry, requiring specialized methodologies for ring construction. The primary synthetic approach involves the cyclization of appropriately functionalized pyrimidine precursors with pyrrole derivatives [8]. European patent methodologies describe efficient processes for preparing pyrrolo[2,3-d]pyrimidines through the reaction of 2-aminofuran derivatives with suitable electrophiles [8].

Cyclization Methodologies

The formation of the pyrrolo[2,3-d]pyrimidine ring system proceeds through several established pathways. One prominent method involves the thermal cyclization of 2-amino-4-chloropyrimidine derivatives with substituted pyrrole intermediates [8]. This approach typically requires heating in polar solvents such as dimethylformamide or N-methylpyrrolidinone at temperatures ranging from 150-200°C [21]. Alternative methodologies utilize microwave-assisted synthesis to achieve faster reaction times and improved yields [24].

The three-component reaction strategy has emerged as a particularly effective approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives [9]. This methodology employs arylglyoxals, 6-aminouracil derivatives, and various nucleophiles under mild conditions [24]. The reaction proceeds through an initial condensation followed by cyclization, typically achieving yields of 60-85% under optimized conditions [24].

Advanced Synthetic Strategies

Modern synthetic approaches to pyrrolo[2,3-d]pyrimidines incorporate palladium-catalyzed cross-coupling reactions for introducing complex substituents [25]. The Suzuki-Miyaura coupling reaction has proven particularly valuable for installing aryl groups at specific positions on the heterocyclic core [46]. These methodologies typically employ palladium tetrakis(triphenylphosphine) as the catalyst with potassium carbonate as base in aqueous dimethylformamide [46].

The utilization of protecting group strategies becomes critical when constructing substituted pyrrolo[2,3-d]pyrimidines [27]. Curtius rearrangement methodologies have been successfully employed to install amino functionalities at specific positions [27]. The process involves azidocarbonylpyrrole intermediates that undergo thermal rearrangement followed by nucleophilic addition to generate the desired substitution patterns [27].

Phosphorylation Strategies for Prodrug Activation

The phosphorylation of BIIB028 serves as a critical prodrug strategy designed to enhance water solubility and improve pharmaceutical properties while maintaining the ability for in vivo conversion to the active metabolite CF2772 [1] [12]. The phosphate moiety acts as a solubilizing group that undergoes enzymatic hydrolysis by serum phosphatases to release the active compound [12].

Phosphate Ester Formation Methods

The synthesis of phosphate prodrugs typically employs several established methodologies for forming phosphate ester bonds [30]. The most commonly used approach involves the reaction of alcohols with phosphorylating reagents such as dibenzyl chloromethyl phosphate or di-tert-butyl chloromethyl phosphate [33] [36]. These reagents enable facile introduction of phosphoric ester groups to various nucleophilic substrates while providing different deprotection conditions based on the chosen protecting groups [33] [36].

The pivaloyloxymethyl (POM) phosphorylating strategy represents another important approach for prodrug synthesis [30]. This methodology utilizes bis(POM)-phosphoramidite reagents that react directly with nucleosides or related compounds [30]. The reaction typically proceeds under mild conditions using triethylamine as base in anhydrous solvents [30]. The POM groups serve as carboxyesterase-labile protecting groups that facilitate cellular uptake and subsequent enzymatic release [30].

ProTide Methodology Applications

The ProTide approach has gained significant importance in phosphorylation strategies for pharmaceutical compounds [31]. This methodology involves the formation of phosphoramidate prodrugs consisting of amino acid ester promoieties linked via phosphorus-nitrogen bonds to the target molecule [31]. The ProTide technology successfully improves lipophilicity and cellular penetration while bypassing the rate-limiting phosphorylation step [31].

Microwave-accelerated synthesis has emerged as a powerful tool for preparing triphosphate prodrugs [34]. This approach utilizes pentafluorophenyl phosphorylating reagents bearing amino acid esters to form the desired phosphate linkages [34]. The microwave conditions significantly reduce reaction times while maintaining good yields and chemical stability [34].

Optimization Parameters for Phosphorylation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C | High temperatures reduce selectivity |

| Reaction Time | 2-6 hours | Extended times lead to degradation |

| Base Concentration | 1.2-2.0 equivalents | Excess base causes side reactions |

| Solvent System | Anhydrous DMF/DCM | Moisture interferes with reaction |

The optimization of phosphorylation conditions requires careful control of multiple parameters to achieve maximum efficiency [30]. Temperature control proves critical, as elevated temperatures can lead to decomposition of both starting materials and products [30]. The choice of base significantly impacts reaction outcome, with triethylamine typically providing optimal results for most phosphorylation reactions [30].

Optimization of Reaction Conditions for Scalability

The optimization of reaction conditions for large-scale synthesis of BIIB028 requires comprehensive analysis of critical process parameters and their effects on yield, purity, and economic feasibility [37]. Process optimization involves identifying bottlenecks, reducing variability, and increasing productivity while maintaining safety and quality standards [37]. The transition from laboratory scale to manufacturing scale presents unique challenges that must be systematically addressed [40].

Critical Process Parameter Identification

The identification of critical process parameters forms the foundation of successful scale-up operations [37]. For BIIB028 synthesis, key parameters include temperature control, agitation speed, mixing time, and pH maintenance throughout the synthetic sequence [37]. Design of Experiments methodologies provide systematic approaches for understanding parameter interactions and optimizing conditions [37] [39].

Statistical Process Control techniques enable real-time monitoring of process performance to identify trends and patterns that could affect product quality [37]. Process Analytical Technology integration allows for continuous monitoring and control of critical parameters during manufacturing operations [37]. These approaches prove particularly valuable for complex multi-step syntheses like BIIB028 where small deviations can significantly impact final product quality [37].

Scale-Up Considerations

| Scale Factor | Laboratory | Pilot Plant | Manufacturing |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |

| Heat Transfer | Efficient | Moderate | Challenging |

| Mixing Efficiency | Excellent | Good | Variable |

| Equipment Cost | Low | Medium | High |

The successful scale-up of BIIB028 synthesis requires addressing fundamental differences in heat transfer, mass transfer, and mixing dynamics that occur at larger scales [40] [43]. Heat dissipation becomes increasingly challenging as reactor size increases, potentially leading to hot spots and reduced selectivity [40]. Mixing efficiency may decrease at larger scales, affecting reaction kinetics and product distribution [40].

Equipment Sizing and Facility Design

Equipment sizing represents a critical aspect of scale-up planning for BIIB028 manufacturing [37]. Reactor selection must consider the specific requirements of each synthetic step, including temperature ranges, pressure requirements, and material compatibility [40]. The choice between batch and continuous processing depends on factors such as reaction kinetics, product stability, and economic considerations [40].

Facility design must accommodate larger equipment while meeting regulatory requirements for pharmaceutical manufacturing [37]. Environmental controls become increasingly important at manufacturing scale, requiring sophisticated ventilation and containment systems [40]. Quality control infrastructure must scale proportionally to ensure consistent product monitoring throughout the production process [40].

Process Validation and Risk Management

Process validation protocols for BIIB028 must demonstrate that scaled-up processes consistently meet predetermined quality standards [37]. Risk assessment methodologies help identify potential failure points and develop mitigation strategies [37]. Statistical process control implementation provides ongoing monitoring capabilities to detect deviations before they impact product quality [37].

The development of robust standard operating procedures becomes essential for maintaining consistency across production batches [37]. Training programs ensure that personnel understand critical process requirements and can respond appropriately to deviations [37]. Documentation systems must capture all relevant process data to support regulatory compliance and continuous improvement efforts [37].

Thermodynamics of Adenosine Triphosphate-Binding Site Interaction

The thermodynamic characterization of BIIB028 and its active metabolite CF2772 interactions with the Heat Shock Protein 90 nitrogen-terminal adenosine triphosphate-binding domain reveals fundamental insights into the molecular mechanism of inhibition. CF2772, the dephosphorylated active form of BIIB028, binds to a highly conserved binding pocket within the nitrogen-terminal adenosine triphosphate-binding domain of Heat Shock Protein 90, effectively competing with adenosine triphosphate for the same binding site [1] [2].

The binding thermodynamics of Heat Shock Protein 90 nitrogen-terminal domain interactions demonstrate that nucleotide binding to this domain is characterized by relatively weak affinities, typically exceeding 10 micromolar dissociation constants [3]. Interactions of nucleotides with the nitrogen-terminal Heat Shock Protein 90 domain are strongly enthalpy-driven over the temperature range of 10-25 degrees Celsius [3]. This enthalpic dominance in nucleotide binding contrasts with the entropic contributions observed in many protein-ligand interactions, suggesting that specific hydrogen bonding and van der Waals interactions play crucial roles in stabilizing the adenosine triphosphate-bound state.

Isothermal titration calorimetry studies of Heat Shock Protein 90 nitrogen-terminal domain interactions reveal that adenosine diphosphate binds with approximately 5-fold greater affinity than adenosine triphosphate [3]. This enhanced affinity for adenosine diphosphate reflects the thermodynamic preference of Heat Shock Protein 90 for the hydrolyzed nucleotide state, consistent with the protein's adenosine triphosphate hydrolysis cycle. The thermodynamic signature of nucleotide binding includes negligible or even positive heat capacity changes, which represents an unusual thermodynamic profile compared to typical protein-ligand interactions [3].

CF2772 demonstrates enhanced binding thermodynamics compared to natural nucleotides, as evidenced by its ability to effectively compete for the adenosine triphosphate-binding site and produce measurable pharmacodynamic effects at clinically achievable concentrations [1]. The concentration-dependent plasma exposure of CF2772 correlates directly with Heat Shock Protein 90 target engagement, as demonstrated by the significant increases in Heat Shock Protein 70 levels in peripheral blood mononuclear cells and decreases in circulating human epidermal growth factor receptor 2 extracellular domain [1].

The linear pharmacokinetics observed for both BIIB028 and CF2772, with correlation coefficients of 0.997 and 0.958 respectively, indicate that the binding thermodynamics remain consistent across the therapeutic dose range [1]. The rapid conversion of BIIB028 to CF2772, with respective half-lives of 0.5 and 2.1 hours, suggests that the thermodynamic stability of the CF2772-Heat Shock Protein 90 complex is sufficient to maintain target engagement despite the relatively short plasma half-life of the active metabolite [1].

Structural Basis for Selective Inhibition of Heat Shock Protein 90 Isoforms

The structural foundation for Heat Shock Protein 90 isoform selectivity represents a critical aspect of BIIB028 mechanism of action, particularly given the four distinct Heat Shock Protein 90 isoforms present in mammalian cells. The Heat Shock Protein 90 family comprises Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta in the cytoplasm, glucose-regulated protein 94 in the endoplasmic reticulum, and tumor necrosis factor receptor-associated protein 1 in mitochondria [4]. Each isoform exhibits distinct structural features within their adenosine triphosphate-binding domains that can be exploited for selective inhibition.

The nitrogen-terminal adenosine triphosphate-binding domains of Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta share approximately 95% sequence identity, differing by only two amino acids at positions 52 and 91 [4]. Heat Shock Protein 90 beta replaces Heat Shock Protein 90 alpha serine and isoleucine residues with alanine and leucine residues, respectively [4]. These subtle differences create distinct hydrogen bonding networks involving three conserved water molecules that play different roles in Heat Shock Protein 90 alpha versus Heat Shock Protein 90 beta [4].

BIIB028 structural optimization from its predecessor BIIB021 specifically targeted improved potency and selectivity profiles [5]. The structural modifications incorporated into BIIB028 design enhance its interaction with the conserved adenosine triphosphate-binding pocket while maintaining selectivity for cytosolic Heat Shock Protein 90 isoforms [6]. The purine-based scaffold of BIIB028 allows for specific recognition of key structural elements within the nitrogen-terminal domain, including critical hydrogen bonding interactions with conserved residues [7].

The structural basis for glucose-regulated protein 94 selectivity has been extensively characterized, revealing the presence of unique extension pockets that accommodate different ligand orientations compared to cytosolic Heat Shock Protein 90 isoforms [4]. The hydrophobic second sub-pocket in glucose-regulated protein 94 provides opportunities for selective inhibitor design, as demonstrated by compounds that achieve greater than 70-fold selectivity for glucose-regulated protein 94 over Heat Shock Protein 90 alpha [4]. BIIB028 design appears to minimize interactions with these glucose-regulated protein 94-specific pockets, contributing to its selectivity for cytosolic isoforms.

Tumor necrosis factor receptor-associated protein 1 selectivity represents another important consideration, as this mitochondrial isoform exhibits structural differences that can be exploited for selective inhibition [4]. The coiled-coil conformation observed in tumor necrosis factor receptor-associated protein 1 structures suggests steric incompatibility with certain inhibitor classes, potentially explaining the selective profile of compounds like BIIB028 [4].

The structural determinants of BIIB028 selectivity also involve the adenosine triphosphate lid region dynamics, which differ significantly between Heat Shock Protein 90 isoforms [8]. The adenosine triphosphate lid undergoes conformational changes upon nucleotide binding, and the specific interactions between BIIB028 and lid residues contribute to both binding affinity and isoform selectivity [9]. The closed conformation of the adenosine triphosphate lid, stabilized by BIIB028 binding, represents a metastable state that is more than 30 angstroms distant from the ground state [8].

Proteasomal Degradation of Client Proteins: Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor B2, Protein Kinase B, and Mutant Tumor Protein 53

The proteasomal degradation pathway represents the primary mechanism through which BIIB028 exerts its anticancer effects, targeting multiple oncogenic client proteins that depend on Heat Shock Protein 90 for their proper folding and stability. Human epidermal growth factor receptor 2, protein kinase B, and mutant tumor protein 53 represent three critical client proteins whose degradation contributes significantly to the therapeutic efficacy of Heat Shock Protein 90 inhibition [1] [2].

Human epidermal growth factor receptor 2 degradation following Heat Shock Protein 90 inhibition by BIIB028 occurs through a well-characterized mechanism involving the disruption of the Heat Shock Protein 90-Cell Division Cycle 37 chaperone complex [10]. Studies demonstrate that inactivation of Heat Shock Protein 90 or degradation of the Heat Shock Protein 90-Cell Division Cycle 37 complex leads to ubiquitin-dependent proteasomal degradation of human epidermal growth factor receptor 2 [10]. Clinical evidence from the BIIB028 phase I study shows significant decreases in circulating human epidermal growth factor receptor 2 extracellular domain levels in all patients receiving doses of 48 milligrams per square meter or higher [1].

The sensitivity of human epidermal growth factor receptor 2 to Heat Shock Protein 90 inhibition makes it the most responsive client protein to ansamycin inhibitors, and BIIB028 demonstrates similar efficacy in promoting human epidermal growth factor receptor 2 degradation [10]. Surface Heat Shock Protein 90 interactions with the extracellular domain of human epidermal growth factor receptor 2 activate heregulin-mediated signaling pathways, contributing to cytoskeletal rearrangement and cancer cell motility [10]. BIIB028 inhibition disrupts these interactions, leading to reduced cancer cell invasion and metastatic potential.

Protein kinase B degradation represents another critical mechanism of BIIB028 action, as this kinase plays central roles in cell survival and proliferation pathways [11]. The treatment of adenosine triphosphate-binding inhibitors in MCF-7 and SKBr-3 cells leads to ubiquitination and degradation of protein kinase B [11]. BIIB028 specifically targets the adenosine triphosphate-binding site of Heat Shock Protein 90, disrupting the chaperone function required for protein kinase B maturation and stability [12].

The protein kinase B degradation pathway involves the coordinated action of Heat Shock Protein 90 with co-chaperones that facilitate proper protein folding and activation [12]. BIIB028 inhibition of Heat Shock Protein 90 disrupts these interactions, leading to misfolded protein kinase B that is recognized by cellular quality control mechanisms and targeted for proteasomal degradation [12]. This mechanism effectively reduces protein kinase B signaling, contributing to reduced cell survival and increased apoptosis in cancer cells dependent on this pathway.

Mutant tumor protein 53 degradation presents a more complex mechanism involving both Heat Shock Protein 90-dependent and Heat Shock Protein 90-independent pathways [13]. While wild-type tumor protein 53 is primarily degraded through mouse double minute 2 homolog-mediated ubiquitination, mutant tumor protein 53 proteins undergo degradation through overlapping but distinct pathways [13]. Mutant tumor protein 53 proteins are heavily ubiquitinated in a mouse double minute 2 homolog-independent manner, suggesting the involvement of alternative ubiquitin ligases [13].

The chaperone-associated ubiquitin ligase carboxy terminus of heat shock cognate 70-interacting protein appears to play a significant role in mutant tumor protein 53 ubiquitination, although other unidentified ubiquitin ligases also contribute to this process [13]. The contribution of mouse double minute 2 homolog to mutant tumor protein 53 degradation may reflect its ability to deliver ubiquitinated mutant tumor protein 53 to the proteasome rather than its function as a primary ubiquitin ligase [13].

BIIB028 treatment promotes the degradation of mutant tumor protein 53 through Heat Shock Protein 90 inhibition, which disrupts the chaperone machinery required for mutant tumor protein 53 stabilization [12]. This mechanism is particularly important in cancer cells harboring tumor protein 53 mutations, as these cells often exhibit increased dependence on Heat Shock Protein 90 for maintaining oncogenic protein stability [12]. The degradation of mutant tumor protein 53 following BIIB028 treatment contributes to restored cell cycle control and enhanced apoptotic responses in cancer cells.